molecular formula C16H23ClN2O2 B12306004 Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride

Cat. No.: B12306004
M. Wt: 310.82 g/mol
InChI Key: DYWKOFXELCHFFZ-UHFFFAOYSA-N
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Description

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzyl group attached to an octahydropyrrolo[3,4-D]azepine ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride involves multiple steps. One common method includes the reaction of 2-oxo-3-hydroxy-4-cyano-2H, 1,5,6,7-tetrahydroazepine with glycine ester, followed by cyclization of the resulting N-substituted amino nitrile in an alcohol solution of sodium ethoxide . This process constructs the pyrrolo[2,3-c]azepine system, which is then further modified to introduce the benzyl group and form the desired compound.

Industrial Production Methods

For industrial production, the synthesis route is optimized for scalability and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity. The use of readily available raw materials and mild reaction conditions makes the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The benzyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride stands out due to its specific benzyl substitution and the presence of the hydrochloride salt, which enhances its solubility and reactivity. These features make it particularly useful in applications where solubility and specific interactions are crucial .

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

benzyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18;/h1-5,14-15,17H,6-12H2;1H

InChI Key

DYWKOFXELCHFFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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